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molecular formula C12H17ClN2 B7792595 1-(4-Chlorophenethyl)piperazine

1-(4-Chlorophenethyl)piperazine

Cat. No. B7792595
M. Wt: 224.73 g/mol
InChI Key: GMIRFHIMHXOTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05380726

Procedure details

6 g of 1-(4-aminobenzoyl)-4-[2-(4-chlorophenyl)ethyl]-piperazine (see EP-A-489 690, Example 3), 2.4 g of 2-bromoethanol and 0.6 g of 4-dimethylaminopyridine are suspended in 80 ml of isopropanol and boiled at reflux for 22 hours, then concentrated by evaporation and partitioned between methylene chloride and 1N sodium hydroxide solution. The organic phase is washed with water, dried and concentrated by evaporation. The oily material is chromatographed over 150 g of silica gel. Elution with methylene chloride/methanol (100:4 and 100:5) yields 1-[4-N-(2-hydroxyethyl)-amino]-benzoyl]-4-[2-(4-chlorophenyl)-ethyl]-piperazine, m.p. 94°-95°.
Name
1-(4-aminobenzoyl)-4-[2-(4-chlorophenyl)ethyl]-piperazine
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1C=CC(C([N:8]2[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][C:16]3[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=3)[CH2:10][CH2:9]2)=O)=CC=1.CC1OC(OC2C3C(=C(O)C4C(=O)C5C=CC=C(OC)C=5C(=O)C=4C=3O)CC(O)(C(CO)=O)C2)CC(N2C(C#N)COCC2)C1O.BrCCO>CN(C)C1C=CN=CC=1.C(O)(C)C>[Cl:22][C:19]1[CH:20]=[CH:21][C:16]([CH2:15][CH2:14][N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:17][CH:18]=1

Inputs

Step One
Name
1-(4-aminobenzoyl)-4-[2-(4-chlorophenyl)ethyl]-piperazine
Quantity
6 g
Type
reactant
Smiles
NC1=CC=C(C(=O)N2CCN(CC2)CCC2=CC=C(C=C2)Cl)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)O)(C(=O)CO)O)N6CCOCC6C#N)O
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
BrCCO
Step Four
Name
Quantity
0.6 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 hours
Duration
22 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and 1N sodium hydroxide solution
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The oily material is chromatographed over 150 g of silica gel
WASH
Type
WASH
Details
Elution with methylene chloride/methanol (100:4 and 100:5)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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